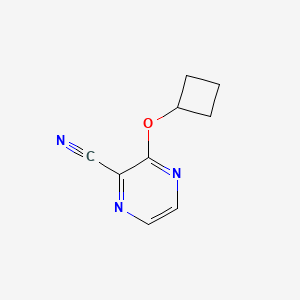

3-Cyclobutoxypyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

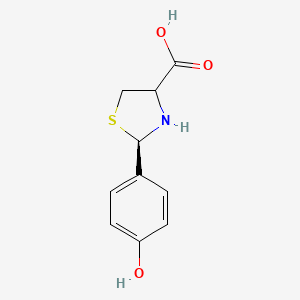

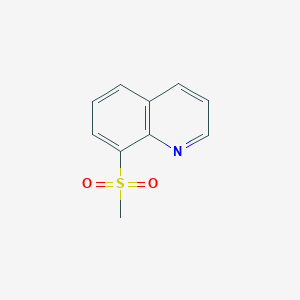

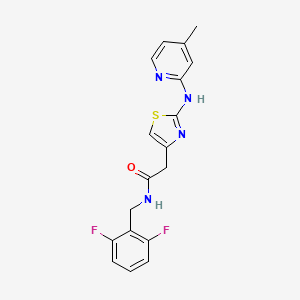

3-Cyclobutoxypyrazine-2-carbonitrile is a chemical compound with the molecular formula C9H9N3O . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutoxy group attached to a pyrazine ring at the 3-position and a carbonitrile group attached at the 2-position .

Scientific Research Applications

Chemical Synthesis Pathways

Research into the chemical synthesis and reactivity of pyrazine derivatives has led to the development of various methodologies for constructing complex molecules. For example, a study by Festa et al. (2018) presents a route towards the formation of 1-alkoxypyrazino[1,2-a]indole-3-amines through alcohol-initiated dinitrile cyclization, starting from N-(cyanomethyl)indole-2-carbonitriles under basic conditions, showcasing the utility of these compounds in synthesizing unstable compounds that can be stabilized through further reactions (Festa et al., 2018).

Green Chemistry Applications

In another application demonstrating the emphasis on sustainable chemistry, sodium ascorbate was used as a catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles, highlighting an environmentally friendly approach to synthesizing densely functionalized pyrazoles (Kiyani & Bamdad, 2018).

Novel Synthetic Routes

Albert and Ohta (1971) explored new routes to 4-aminopteridines using 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile and related compounds, presenting innovative pathways for the synthesis of pteridine derivatives, which are important in various biochemical processes (Albert & Ota, 1971).

Antimicrobial and Antibacterial Applications

Research by Lagu and Yejella (2020) on the synthesis of novel 2‐amino-pyridine‐3‐carbonitrile and 2‐amino-4H-pyran‐3‐carbonitrile derivatives investigated their antimicrobial activities and antioxidant activity, demonstrating the potential of these compounds in medicinal chemistry for developing new treatments (Lagu & Yejella, 2020).

Advanced Materials Development

The study on corrosion inhibition performance of pyranopyrazole derivatives by Yadav et al. (2016) illustrates the application of pyrazine derivatives in materials science, specifically in the protection of metals against corrosion, indicating a broader applicability of these compounds beyond traditional chemical synthesis (Yadav et al., 2016).

properties

IUPAC Name |

3-cyclobutyloxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-6-8-9(12-5-4-11-8)13-7-2-1-3-7/h4-5,7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEMAKSQZBNXGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=CN=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2638889.png)

![3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine](/img/structure/B2638896.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2638900.png)

![2-[[4-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylphenoxy]methyl]oxirane](/img/structure/B2638905.png)